molecular formula C15H18N2O3S B7836856 5-(2-hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one

5-(2-hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one

Cat. No.: B7836856
M. Wt: 306.4 g/mol
InChI Key: ZJIFNLVILDXCSN-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with hydroxyethyl, methyl, and phenoxyethylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction between a phenolate and a monohalohydrin . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts, such as alkali-metal hydroxides or borohydrides, can enhance the efficiency of the reaction . Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrimidinone ring .

Mechanism of Action

The mechanism by which 5-(2-hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and modulating various biochemical pathways . The hydroxyethyl and phenoxyethylsulfanyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one is unique due to its combination of functional groups and the pyrimidinone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-hydroxyethyl)-6-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-13(7-8-18)14(19)17-15(16-11)21-10-9-20-12-5-3-2-4-6-12/h2-6,18H,7-10H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIFNLVILDXCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)SCCOC2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SCCOC2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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